molecular formula C18H16N2O3 B8761941 1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 5-(1-METHYLETHYL)-8-PHENYL- CAS No. 33095-89-5

1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 5-(1-METHYLETHYL)-8-PHENYL-

Cat. No. B8761941
CAS RN: 33095-89-5
M. Wt: 308.3 g/mol
InChI Key: FITUMOSFDCKONA-UHFFFAOYSA-N
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Patent
US03978086

Procedure details

A mixture of 1.0 g. of 2-(N-trifluoroacetylisopropylamino)-4,5-methylenedioxybenzophenone (prepared as in Example C) and 50 ml. of tetrahydrofuran saturated with anhydrous ammonia is stirred at room temperature for 48 hours. The solvent is removed in vacuo and the residue recrystallized from isopropanol to give 1-isopropyl-4-phenyl-6,7-methylenedioxy-2(1H)-quinazolinone, m.p. 189°-190°C.
Name
2-(N-trifluoroacetylisopropylamino)-4,5-methylenedioxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([N:5]([CH:23]([CH3:25])[CH3:24])[C:6]1[CH:19]=[C:18]2[O:20][CH2:21][O:22][C:17]2=[CH:16][C:7]=1[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)=[O:4].[NH3:28]>O1CCCC1>[CH:23]([N:5]1[C:6]2[C:7](=[CH:16][C:17]3[O:22][CH2:21][O:20][C:18]=3[CH:19]=2)[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:28][C:3]1=[O:4])([CH3:25])[CH3:24]

Inputs

Step One
Name
2-(N-trifluoroacetylisopropylamino)-4,5-methylenedioxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)N(C1=C(C(=O)C2=CC=CC=C2)C=C2C(=C1)OCO2)C(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N=C(C2=CC3=C(C=C12)OCO3)C3=CC=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.